molecular formula C21H19FN6O3S B11017878 Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11017878
M. Wt: 454.5 g/mol
InChI Key: WXNZCCPUFCSULR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of triazolo[1,5-a]pyrimidine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted synthesis for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the triazolo[1,5-a]pyrimidine and thiazole rings also provides a distinctive scaffold that can be exploited for various applications.

Properties

Molecular Formula

C21H19FN6O3S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H19FN6O3S/c1-11-15(12(2)28-20(25-11)23-10-24-28)7-8-16(29)26-21-27-17(19(30)31-3)18(32-21)13-5-4-6-14(22)9-13/h4-6,9-10H,7-8H2,1-3H3,(H,26,27,29)

InChI Key

WXNZCCPUFCSULR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC

Origin of Product

United States

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